Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
CAS No.: 1132610-84-4
Cat. No.: VC2689128
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate - 1132610-84-4](/images/structure/VC2689128.png)
Specification
CAS No. | 1132610-84-4 |
---|---|
Molecular Formula | C11H12N2O2 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C11H12N2O2/c1-3-15-11(14)10-6-9-8(13-10)5-4-7(2)12-9/h4-6,13H,3H2,1-2H3 |
Standard InChI Key | DUSJLJWAHJVCEC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=N2)C |
Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=N2)C |
Introduction
Chemical Structure and Properties
Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate has the molecular formula C₁₁H₁₂N₂O₂ with a molecular weight of 204.22-204.23 g/mol . The compound features a bicyclic structure with a pyrrole ring fused with a pyridine ring, creating the pyrrolo[3,2-b]pyridine scaffold. This particular orientation of ring fusion distinguishes it from its isomers, such as the pyrrolo[2,3-b]pyridine series.
The compound possesses several important physicochemical properties that contribute to its pharmaceutical potential:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₂O₂ |
Molecular Weight | 204.22-204.23 g/mol |
LogP | 2.02 |
Heavy Atoms Count | 15 |
Rotatable Bond Count | 3 |
Number of Rings | 2 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
Typical Purity | ≥97% |
Storage Conditions | Room temperature |
Synthetic Methods and Approaches
Common Synthetic Routes
The synthesis of Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common approach involves the reaction of 2-aminopyridine derivatives with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps.
For analogous compounds in the pyrrolo-pyridine series, the following methods have been reported:
-
Reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization.
-
For related compounds such as ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a procedure involving microwave-assisted synthesis has been documented, yielding the product as a brown solid with a melting point of 179-181°C .
Spectral Characteristics
The spectral data for related compounds provides valuable insight into the structural characteristics of Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate. For the closely related ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate:
¹H NMR (CDCl₃, 400 MHz): δ 1.31 (t, 3H, J 7.2 Hz), 4.35 (q, 2H, J 7.2 Hz), 7.19 (d, 1H, J 7.2 Hz), 7.27 (dd, 1H, J 4.8, 8.1 Hz), 7.79 (d, 1H, J 7.2 Hz), 8.37-8.41 (m, 1H), 9.23 (br s, 1H) .
¹³C NMR (CDCl₃, 75 MHz): δ 162.3, 142.5, 141.7, 131.2, 130.1, 121.4, 120.6, 108.5, 61.1, 14.8 .
The ethyl protons typically appear as characteristic quartets (δ ~4.2–4.4 ppm) and triplets (δ ~1.3 ppm) with coupling constants around 7.1 Hz, while aromatic protons in the pyrrolo-pyridine core resonate between δ 6.3–8.9 ppm.
Chemical Reactivity
Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate exhibits diverse chemical reactivity due to its various functional groups, enabling its use in creating more complex molecules.
Oxidation Reactions
This compound can undergo oxidation to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions
Reduction reactions yield various hydrogenated derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride. Hydrogenation reactions involving the reduction of nitro intermediates are commonly used to form pyrrolo-pyridine cores, typically employing H₂ with Pd/C as a catalyst in ethanol at room temperature.
Substitution Reactions
Both electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolo[3,2-B]pyridine core. These reactions are crucial for creating derivatives with enhanced properties or specific activities.
Functionalization and Cross-Coupling
Halogenated derivatives of pyrrolopyridines enable cross-coupling reactions (e.g., with palladium catalysts) to introduce aryl or alkyl groups. Suzuki-Miyaura cross-coupling reactions using Pd catalysts and boronic acids are particularly effective for introducing aryl/heteroaryl groups, as demonstrated in related systems.
The ester group serves as a versatile handle for further modification, making this compound valuable in medicinal chemistry for creating libraries of derivatives with varied biological activities.
Biological Activity
Activity | Target/Effect | Notes |
---|---|---|
Antiproliferative activity | Breast cancer cells (4T1, MDA-MB-231, MCF-7) | Demonstrated inhibition of cell proliferation |
FGFR inhibition | FGFR1, FGFR2, FGFR3 | Compounds with similar structure show IC₅₀ values of 7-25 nM |
Apoptosis induction | Cancer cell lines | Triggers programmed cell death pathways |
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for optimizing compounds like Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate for therapeutic applications.
Research on related pyrrolopyridine derivatives has revealed several important structure-activity relationships:
-
Core scaffold: The pyrrolo[3,2-b]pyridine core serves as a crucial hinge-binding motif in FGFR inhibitors, forming key hydrogen bonds with the enzyme backbone .
-
Position 5 substitution: The methyl group at position 5 influences binding affinity and selectivity. Studies on related compounds suggest that substituents at this position can affect interactions with specific amino acid residues in target proteins .
-
Ester moiety: The ethyl ester group at position 2 provides both hydrogen bond accepting capability and opportunities for metabolic transformation in biological systems.
In a study on pyrrolo[2,3-b]pyridine derivatives, researchers found that introducing a trifluoromethyl group at position 5 significantly enhanced FGFR inhibitory activity, while modifications at other positions could fine-tune selectivity and pharmacokinetic properties .
Supplier | Purity | Pack Size | Price Range (USD) |
---|---|---|---|
Multiple vendors | 95-98% | 100 mg | 157-302 |
Multiple vendors | 95-98% | 250 mg | 260-601 |
Multiple vendors | 95-98% | 1 g | 375-1,434 |
Source: Compiled from reference
The compound is typically supplied with a minimum purity of 97% and is stable when stored at room temperature . It is categorized as a building block for protein degrader research, highlighting its utility in modern drug discovery approaches .
Comparison with Structural Isomers
Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate belongs to a family of pyrrolopyridine isomers, each with distinct chemical and biological properties based on their ring fusion pattern.
Compound | CAS Number | Key Structural Difference | Significant Properties |
---|---|---|---|
Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 1132610-84-4 | Pyrrolo[3,2-b]pyridine core with 5-methyl, 2-carboxylate | Subject of this review |
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 823217-70-5 | Pyrrolo[2,3-b]pyridine core with 5-methyl, 2-carboxylate | Different ring fusion pattern, similar biological profile |
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 17288-32-3 | Pyrrolo[3,2-b]pyridine core without methyl group | Base compound, similar reactivity |
Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 1434141-73-7 | Chloro at position 7, methyl at position 3 | Enhanced reactivity for cross-coupling |
Research Applications and Future Prospects
Medicinal Chemistry Applications
Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate serves as a valuable scaffold in medicinal chemistry:
-
FGFR inhibitor development: Given the documented activity of pyrrolopyridine derivatives against FGFRs, this compound represents a promising starting point for developing targeted therapies for cancers with FGFR alterations, including breast, bladder, and lung cancers .
-
Building block for heterocyclic compound libraries: The compound enables the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.
-
Targeted protein degradation: Its classification as a protein degrader building block highlights its potential in modern therapeutic approaches that go beyond traditional enzyme inhibition .
Material Science Applications
Beyond its pharmaceutical applications, this compound is being explored for developing materials with specialized properties:
-
Polymerization studies: Investigations involving this compound have shown promising results for creating materials with enhanced thermal stability and mechanical properties.
-
Electronic materials: Its incorporation into nanostructured materials could lead to advancements in electronics and photonics applications.
Future Research Directions
Several promising research directions for this compound include:
-
Optimization of FGFR selectivity: Developing derivatives with enhanced selectivity for specific FGFR subtypes to minimize off-target effects in cancer treatment.
-
Exploration of additional biological targets: Investigating potential activity against other kinases or enzymes beyond FGFRs.
-
Development of dual inhibitors: Creating hybrid molecules that combine the pyrrolopyridine scaffold with other pharmacophores to target multiple disease pathways simultaneously.
-
Improved synthetic methods: Establishing more efficient and environmentally friendly synthesis routes for large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume